molecular formula C17H14BrClN4O B6459504 2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-chloroquinoxaline CAS No. 2549001-47-8

2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-chloroquinoxaline

Cat. No. B6459504
CAS RN: 2549001-47-8
M. Wt: 405.7 g/mol
InChI Key: RJCDCNZPDHZPPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-chloroquinoxaline” is a complex organic molecule that contains several functional groups and rings. It has a quinoxaline ring which is a type of heterocyclic compound. The quinoxaline ring is substituted at the 2nd and 6th positions with a pyrrolidin-1-yl group and a chlorine atom respectively. The pyrrolidin-1-yl group is further substituted at the 3rd position with a bromopyridin-4-yl group through an oxygen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information or context, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The quinoxaline ring system is aromatic and planar, while the pyrrolidine ring is saturated and can adopt various conformations. The presence of the bromine and chlorine atoms could also significantly affect the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the bromine atom on the pyridine ring could potentially be replaced by nucleophilic substitution. The exact reactions that this compound can undergo would depend on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and chlorine atoms could increase its molecular weight and potentially its boiling and melting points. The exact physical and chemical properties would need to be determined experimentally .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-chloroquinoxaline” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as any biological activity it might have. If it has desirable properties or activities, it could potentially be developed into a new drug or used in other applications .

properties

IUPAC Name

2-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-6-chloroquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrClN4O/c18-13-8-20-5-3-16(13)24-12-4-6-23(10-12)17-9-21-15-7-11(19)1-2-14(15)22-17/h1-3,5,7-9,12H,4,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCDCNZPDHZPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Br)C3=CN=C4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-chloroquinoxaline

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